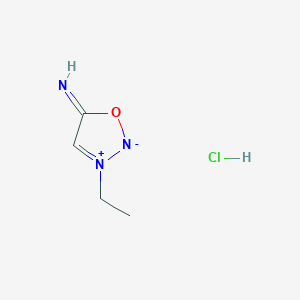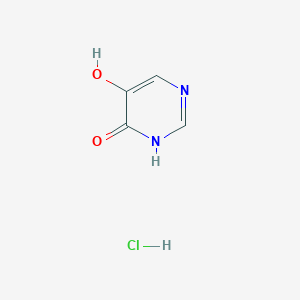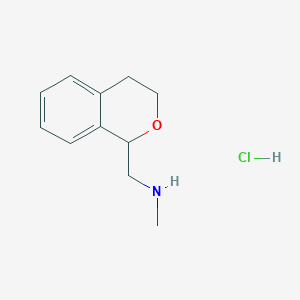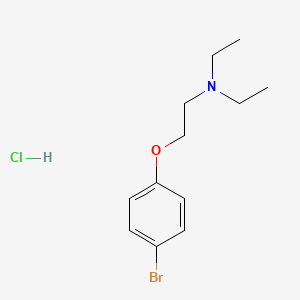
2,2-Dimethyl-4'-thiomethylbutyrophenone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Dimethyl-4’-thiomethylbutyrophenone is a chemical compound with the molecular formula C13H18OS and a molecular weight of 222.35 g/mol . Its IUPAC name is 2,2-dimethyl-1-[4-(methylsulfanyl)phenyl]-1-butanone . The compound is intended for research use only.
Molecular Structure Analysis
The InChI code for 2,2-Dimethyl-4’-thiomethylbutyrophenone is 1S/C13H18OS/c1-5-13(2,3)12(14)10-6-8-11(15-4)9-7-10/h6-9H,5H2,1-4H3 . Its canonical SMILES is CCC©©C(=O)C1=CC=C(C=C1)SC .Physical And Chemical Properties Analysis
The compound has a molecular weight of 222.35 g/mol . It has a computed XLogP3-AA value of 3.9, indicating its lipophilicity . The compound has 0 hydrogen bond donors and 2 hydrogen bond acceptors . It also has 4 rotatable bonds . The topological polar surface area of the compound is 42.4 Ų . The compound has a complexity of 215 .Wissenschaftliche Forschungsanwendungen
Biodegradation of Plastic Monomers
Research on the biodegradation of plastic monomers like 2,6-Dimethylphenol by Mycobacterium neoaurum indicates the microbial potential for remediating environments contaminated with certain plastic residues. This study provides insights into microbial degradation pathways, which could inform the development of bioremediation strategies for similar compounds (Ji et al., 2019).
Photocycloaddition Reactions
Research into the photocycloaddition of 2,3-Dihydro-2,2-dimethyl-4H-thiopyran-4-one demonstrates the compound's reactivity under light irradiation, highlighting its potential in synthesizing complex molecular structures through regio- and stereospecific reactions (Margaretha et al., 2007).
Solid-State Structures of Dimethyl Bithiophenedicarboxylates
The synthesis and characterization of dimethyl bithiophenedicarboxylates reveal the impact of structural conformation on electronic properties, suggesting applications in materials science and organic electronics (Pomerantz et al., 2002).
Photoinitiated Cross-Linking
Investigations into the photoinitiated cross-linking of thiol–methacrylate systems using dimethacrylate polyethers showcase the development of advanced materials with tailored properties for various industrial applications (Lecamp et al., 2001).
In Vitro Anticancer Activity of Rhenium(I) Complexes
Studies on rhenium(I) tricarbonyl aqua complexes reveal promising anticancer properties, offering insights into the design of novel therapeutic agents capable of overcoming drug resistance (Knopf et al., 2017).
Eigenschaften
IUPAC Name |
2,2-dimethyl-1-(4-methylsulfanylphenyl)butan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18OS/c1-5-13(2,3)12(14)10-6-8-11(15-4)9-7-10/h6-9H,5H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKRTZRDRIZZJAU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C(=O)C1=CC=C(C=C1)SC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00642429 |
Source


|
| Record name | 2,2-Dimethyl-1-[4-(methylsulfanyl)phenyl]butan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00642429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dimethyl-4'-thiomethylbutyrophenone | |
CAS RN |
898765-31-6 |
Source


|
| Record name | 2,2-Dimethyl-1-[4-(methylthio)phenyl]-1-butanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898765-31-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2-Dimethyl-1-[4-(methylsulfanyl)phenyl]butan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00642429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

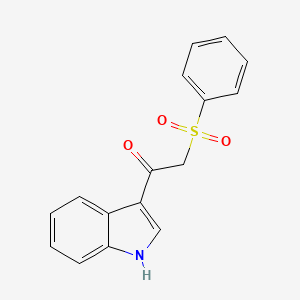
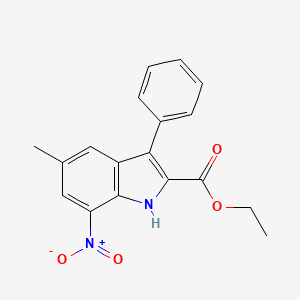
![4-[3,4-Dihydro-2(1H)-isoquinolinyl]-3-nitrobenzoic acid](/img/structure/B1324603.png)

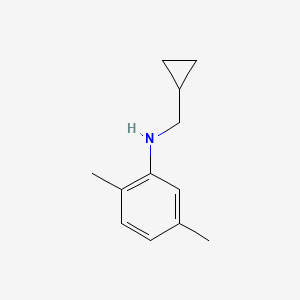

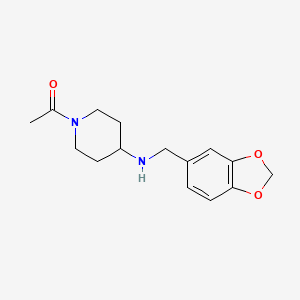
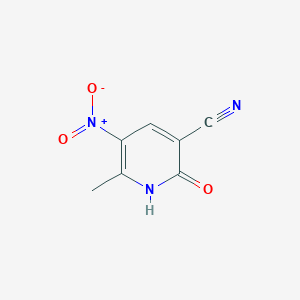
![2-[(3-Chlorophenyl)amino]propanohydrazide](/img/structure/B1324622.png)

